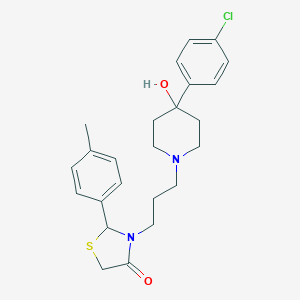
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is a chemical compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant and anti-inflammatory effects.
生化和生理效应
Studies have shown that 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, it has been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone in lab experiments is its neuroprotective effects. It can be used to study the underlying mechanisms of neurodegenerative diseases and potential treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
未来方向
There are several future directions for the study of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems and potential use in the treatment of other neurological disorders. Additionally, future studies could investigate the safety and toxicity of this compound in animal models.
合成方法
The synthesis of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone involves the reaction of 4-(4-Chlorophenyl)-4-hydroxy-1-piperidinepropanol with 4-methylbenzaldehyde in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product.
科学研究应用
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
CAS 编号 |
182188-92-7 |
|---|---|
产品名称 |
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone |
分子式 |
C24H29ClN2O2S |
分子量 |
445 g/mol |
IUPAC 名称 |
3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29ClN2O2S/c1-18-3-5-19(6-4-18)23-27(22(28)17-30-23)14-2-13-26-15-11-24(29,12-16-26)20-7-9-21(25)10-8-20/h3-10,23,29H,2,11-17H2,1H3 |
InChI 键 |
AHRPIRMUYVNIFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
规范 SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
同义词 |
3-[3-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]propyl]-2-(4-methylphen yl)thiazolidin-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



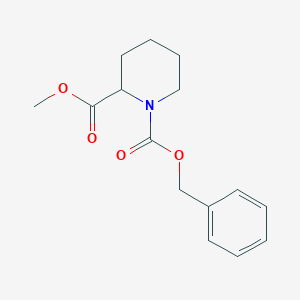
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
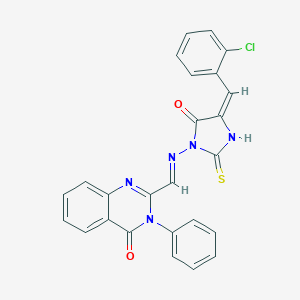






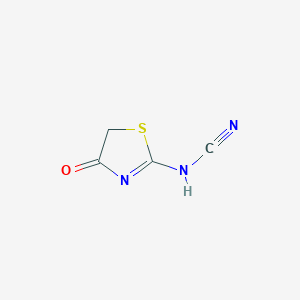
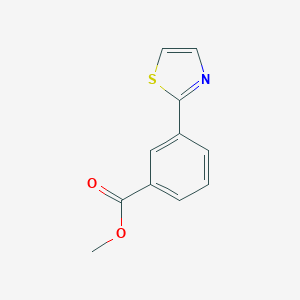


![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)